![molecular formula C4H8ClN3O B1432992 2-(1,2,4-Oxadiazol-5-yl)ethan-1-amine hydrochloride CAS No. 1384430-69-6](/img/structure/B1432992.png)
2-(1,2,4-Oxadiazol-5-yl)ethan-1-amine hydrochloride
Overview
Description
2-(1,2,4-Oxadiazol-5-yl)ethan-1-amine hydrochloride (2-OEHCl) is an organic compound with a wide range of applications in biochemical research. It is a derivative of oxadiazole, a five-membered heterocyclic compound with a nitrogen atom in the ring, and is commonly used as a synthetic intermediate in the pharmaceutical and agricultural industries. 2-OEHCl is a white solid at room temperature, with a melting point of 135°C and a molecular weight of 181.6 g/mol. It is soluble in water and organic solvents, such as methanol, ethanol, and dimethyl sulfoxide (DMSO).
Scientific Research Applications
Anticancer Evaluation
The compound has been evaluated for its potential anticancer properties. The MTT assay, which measures the activity of mitochondrial enzymes capable of reducing tetrazolium dye to purple formazan, is often used to quantify living cells and assess the efficacy of anticancer agents .
Energetic Material Synthesis
1,2,4-Oxadiazole derivatives have been explored for their use in energetic materials. These compounds exhibit low mechanical sensitivity and high gas volume after detonation, making them suitable for applications requiring stable energetic materials .
Antibacterial and Antifungal Activities
The 1,2,4-oxadiazole ring is known for its diverse biological activities, including antibacterial and antifungal properties. This makes it a valuable pharmacophore in the design of new anti-infective agents .
Anti-inflammatory and Analgesic Effects
Compounds containing the 1,2,4-oxadiazole moiety have shown promising anti-inflammatory and analgesic activities. This is particularly useful in the development of new medications for pain management and inflammatory conditions .
Anticonvulsant Properties
The 1,2,4-oxadiazole ring system has been associated with anticonvulsant effects. This application is significant in the research and development of novel treatments for epilepsy and other seizure disorders .
Antidepressant and Anti-insomnia Potential
Research has indicated that 1,2,4-oxadiazole derivatives may possess antidepressant and anti-insomnia effects. These properties are being explored to create new therapies for mood disorders and sleep-related issues .
Antiangiogenic Activity
The antiangiogenic activity of 1,2,4-oxadiazole compounds is being investigated for its potential in inhibiting the growth of new blood vessels. This is particularly relevant in cancer treatment strategies aimed at cutting off blood supply to tumors .
Antiparasitic Applications
These compounds have also shown antiparasitic activities, which could lead to the development of new treatments for parasitic infections .
Mechanism of Action
Target of Action
It is known that the 1,2,4-oxadiazole ring, a key structural component of this compound, is a well-known pharmacophore frequently encountered in active pharmaceutical ingredients with various therapeutic focuses .
Mode of Action
Compounds with a 1,2,4-oxadiazole ring have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy, agents for treatment of age-related diseases, antimicrobials, and more
Biochemical Pathways
1,2,4-oxadiazole derivatives have been associated with various biochemical pathways due to their broad range of biological activities . The downstream effects of these pathways would depend on the specific targets of the compound.
Result of Action
Given the known activities of 1,2,4-oxadiazole derivatives, it can be inferred that this compound may have potential therapeutic effects .
properties
IUPAC Name |
2-(1,2,4-oxadiazol-5-yl)ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3O.ClH/c5-2-1-4-6-3-7-8-4;/h3H,1-2,5H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPMUAABITIHIMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NOC(=N1)CCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1384430-69-6 | |
Record name | 2-(1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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